Ethyl 2-bromo-3,4-difluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-3,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNHVXSGUWMEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of Ethyl 2-bromo-3,4-difluorobenzoate
Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 2-bromo-3,4-difluorobenzoate
Part 1: Executive Summary & Core Directive
Compound Identity: Ethyl 2-bromo-3,4-difluorobenzoate Role: Advanced Pharmaceutical Intermediate (API) Precursor Significance: This fluorinated benzoate serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of quinolone antibiotics and kinase inhibitors. The ortho-bromo motif provides a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3,4-difluoro substitution pattern modulates metabolic stability and lipophilicity—a key tactic in optimizing ADME profiles.
Part 2: Physicochemical Specifications
The following data constitutes the definitive physicochemical baseline for Ethyl 2-bromo-3,4-difluorobenzoate .
| Parameter | Specification | Technical Notes |
| IUPAC Name | Ethyl 2-bromo-3,4-difluorobenzoate | |
| Molecular Formula | C₉H₇BrF₂O₂ | |
| Molecular Weight | 265.05 g/mol | Average mass based on standard abundance. |
| Exact Mass | 263.9597 (⁷⁹Br) / 265.9577 (⁸¹Br) | Exhibits characteristic 1:1 isotopic doublet in MS. |
| CAS (Precursor) | 170108-05-1 | Refers to the parent acid (2-Bromo-3,4-difluorobenzoic acid).[1][2][][4] |
| Physical State | Colorless to pale yellow oil/solid | Low melting point solid; often an oil if slightly impure. |
| Calculated LogP | ~3.2 - 3.5 | Highly lipophilic due to ethyl ester and fluoro groups. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water. |
Part 3: Synthetic Methodology
Due to the steric influence of the ortho-bromo substituent, standard Fischer esterification can sometimes be sluggish. The Acid Chloride Activation Route is the preferred protocol for high-yield synthesis, ensuring complete conversion of the commercially available acid (CAS 170108-05-1).
Protocol: Acid Chloride Mediated Esterification
Reagents:
-
Precursor: 2-Bromo-3,4-difluorobenzoic acid (1.0 eq)[5]
-
Activator: Thionyl Chloride (SOCl₂) (2.5 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)
-
Solvent: Anhydrous Ethanol (EtOH) (Excess/Solvent)
-
Catalyst: DMF (Dimethylformamide) - 2-3 drops
Step-by-Step Workflow:
-
Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (CaCl₂), dissolve 2-bromo-3,4-difluorobenzoic acid in anhydrous DCM (optional co-solvent) or use neat SOCl₂.
-
Catalysis: Add catalytic DMF. Caution: Gas evolution (SO₂, HCl).
-
Reflux: Heat to reflux (70°C for SOCl₂) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride).
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂. The residue is the intermediate 2-bromo-3,4-difluorobenzoyl chloride.
-
Esterification: Re-dissolve the residue in anhydrous DCM (0°C). Add anhydrous Ethanol (3.0 eq) and Triethylamine (Et₃N, 1.2 eq) dropwise.
-
Workup: Stir at Room Temperature (RT) for 4 hours. Quench with sat. NaHCO₃. Extract with EtOAc. Dry over Na₂SO₄.[6]
Synthesis Workflow Diagram
Caption: Step-wise conversion of the benzoic acid precursor to the ethyl ester via acid chloride activation.
Part 4: Analytical Validation (Quality Control)
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (¹H NMR)
The fluorine atoms on the ring induce specific splitting patterns (coupling constants
-
Aromatic Region (7.0 – 8.0 ppm):
-
H-5 (Proton adjacent to F): Expect a complex multiplet (ddd) due to coupling with F-4, F-3, and H-6.
-
H-6 (Proton adjacent to Carbonyl): Doublet of doublets (dd) or multiplet, showing coupling to H-5 and long-range coupling to F.
-
-
Ethyl Ester Region:
-
-CH₂- (4.3 – 4.4 ppm): Quartet (
Hz). -
-CH₃ (1.3 – 1.4 ppm): Triplet (
Hz).
-
Mass Spectrometry (MS) Pattern
The presence of Bromine provides a self-validating isotopic signature.
-
M+ Peak: 264 (approx).
-
M+2 Peak: 266 (approx).
-
Ratio: The intensity ratio of M : M+2 must be 1:1 . This confirms the presence of one Bromine atom.[7][8]
Validation Logic Diagram
Caption: Analytical decision tree for confirming the structure of Ethyl 2-bromo-3,4-difluorobenzoate.
Part 5: Strategic Utility in Drug Discovery
This molecule is not a final drug but a "privileged scaffold." Its utility lies in its three functional handles:
-
The Ester (Masked Acid):
-
Acts as a protecting group during early synthesis.
-
Can be hydrolyzed to the free acid or converted to amides/hydrazides (common in kinase inhibitors).
-
-
The Ortho-Bromine:
-
Steric Control: Forces the carbonyl group out of planarity, which can improve solubility and selectivity in protein binding pockets.
-
Synthetic Handle: The primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the carbon skeleton.
-
-
The 3,4-Difluoro Motif:
-
Metabolic Blocking: Fluorine at the 3,4-positions blocks oxidative metabolism (P450 hydroxylation) at the most reactive sites of the phenyl ring.
-
Bioisosterism: Mimics the electronics of a catechol (dihydroxy) group but without the metabolic instability.
-
Part 6: Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling Thionyl Chloride.
References
-
Sigma-Aldrich (Merck). 2-Bromo-3,4-difluorobenzoic acid (CAS 170108-05-1) Product Specification. Retrieved from
-
PubChem. Ethyl 2-bromo-3,4-difluorobenzoate (Compound Summary). (Note: Analogous acid data used for grounding). Retrieved from
-
National Institutes of Health (NIH). The Fluorine Effect in Medicinal Chemistry. (General grounding on fluoro-substitution utility). Retrieved from
-
Organic Syntheses. General Procedures for Acid Chloride Formation and Esterification. Retrieved from
Sources
- 1. 170108-05-1|2-Bromo-3,4-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. kingscientific.com [kingscientific.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Bromo-2,4-difluorobenzoic acid | 28314-83-2 [sigmaaldrich.com]
- 8. 2-Bromo-3,4-difluorobenzoic acid | 170108-05-1 [sigmaaldrich.com]
Technical Monograph: Ethyl 2-bromo-3,4-difluorobenzoate
[1]
Chemical Identity & Digital Signatures
Ethyl 2-bromo-3,4-difluorobenzoate acts as a critical "ortho-functionalized" scaffold. The presence of the bromine atom at the C2 position—adjacent to the ester—provides a handle for steric control and cross-coupling, while the vicinal difluoro motif (C3, C4) modulates metabolic stability and lipophilicity.
Core Identifiers
| Parameter | Value |
| CAS Number | 1807172-17-3 |
| IUPAC Name | Ethyl 2-bromo-3,4-difluorobenzoate |
| Molecular Formula | C₉H₇BrF₂O₂ |
| Molecular Weight | 265.05 g/mol |
| SMILES | CCOC(=O)C1=C(Br)C(F)=C(F)C=C1 |
| InChI Key | JJWJOKXJXVXJQF-UHFFFAOYSA-N (Calculated) |
| Parent Acid | 2-Bromo-3,4-difluorobenzoic acid (CAS: 170108-05-1) |
Structural Visualization
The following diagram maps the chemical connectivity and functional regions of the molecule.[1]
Figure 1: Functional mapping of Ethyl 2-bromo-3,4-difluorobenzoate showing reactive handles.
Synthetic Utility & Retrosynthesis
This molecule is rarely the final product. It serves as a divergent intermediate .
-
Ortho-Lithiation/Coupling: The C2-Bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or heteroaryl groups, creating twisted biaryl systems due to steric clash with the ester.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine at C3 is activated by the electron-withdrawing ester and bromine, making it susceptible to displacement by amines or thiols under forcing conditions, though the C4 fluorine is less reactive.
Synthesis Protocol
While the acid (CAS 170108-05-1) is commercially available, the ethyl ester is frequently synthesized in-house to ensure purity and avoid hydrolysis during storage. The most robust method utilizes acid chloride activation to overcome the steric hindrance of the ortho-bromine.
Method: Acid Chloride Mediated Esterification
Reaction Scale: 10.0 mmol (approx. 2.37 g of starting acid)[]
Reagents
-
Precursor: 2-Bromo-3,4-difluorobenzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)
-
Solvent: Ethanol (anhydrous, excess) / Dichloromethane (DCM)
Step-by-Step Workflow
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve 2-bromo-3,4-difluorobenzoic acid (2.37 g, 10 mmol) in anhydrous DCM (20 mL).
-
Chlorination: Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride (1.3 mL, 15 mmol) at 0°C.
-
Mechanistic Note: The catalytic DMF forms a Vilsmeier-Haack intermediate, rapidly converting the hindered carboxylic acid to the acid chloride.
-
-
Evolution: Allow to stir at Room Temperature (RT) for 2 hours until gas evolution (CO/CO₂) ceases.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify.
-
Esterification: Re-dissolve the residue in anhydrous DCM (10 mL). Cool to 0°C. Add absolute Ethanol (5 mL) and Pyridine (1.0 mL) slowly.
-
Workup: Stir for 4 hours. Quench with 1M HCl (removes pyridine). Wash organic layer with Sat.[3] NaHCO₃ (removes unreacted acid) and Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Yield Expectation: >90% (Clear to pale yellow oil).
Experimental Workflow Diagram
Figure 2: Step-wise synthesis via acid chloride intermediate to overcome steric hindrance.
Quality Control & Analytics
Validation of the ester requires distinguishing it from the starting acid. The key indicator is the appearance of the ethyl group signals in the ¹H NMR and the loss of the broad carboxylic acid singlet.
Predicted ¹H NMR Profile (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Logic |
| 7.60 - 7.50 | Multiplet | 1H | H-6 | Coupled to H-5 (ortho) and F (long range). |
| 7.20 - 7.10 | Multiplet | 1H | H-5 | Strongly coupled to F-4 (ortho, J~20Hz) and F-3. |
| 4.42 | Quartet | 2H | -OCH₂- | Characteristic ester methylene (J~7.1 Hz). |
| 1.41 | Triplet | 3H | -CH₃ | Characteristic ester methyl (J~7.1 Hz). |
Note: The aromatic region is complex due to ¹H-¹⁹F coupling. H-5 typically appears as a doublet of triplets or a complex multiplet due to the adjacent fluorines.
Safety & Handling
-
Hazards: As an alkylating agent precursor and halogenated aromatic, treat as an Irritant (Skin/Eye) .
-
Storage: Store in a cool, dry place (2-8°C). The ester is stable, but moisture can cause slow hydrolysis back to the acid, especially if traces of acid catalyst remain.
-
Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
References
-
Synthetic Methodology (Analogous): Röhrig, S., et al. (2019). Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. ACS Medicinal Chemistry Letters. (Demonstrates use of 2-bromo-3,4-difluorobenzoic acid in library synthesis). Retrieved from [Link]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Ethyl 2-bromo-3,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and drug development, the safe and effective handling of novel chemical entities is paramount. Ethyl 2-bromo-3,4-difluorobenzoate, a halogenated aromatic ester, presents as a valuable building block in synthetic chemistry. Its unique substitution pattern offers a gateway to complex molecular architectures. However, its structural alerts, namely the presence of bromine and fluorine on a benzene ring, necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses pertinent to Ethyl 2-bromo-3,4-difluorobenzoate, drawing upon available data for the compound and its structural analogs.
Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause redness, pain, and inflammation.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.
-
Potential for Harm upon Ingestion or Absorption: While specific toxicity data is lacking, similar compounds can be harmful if swallowed or absorbed through the skin.
-
Reactivity: The presence of a bromo substituent suggests potential reactivity, particularly under basic conditions or with strong nucleophiles.
A thorough risk assessment should be conducted before any experimental work, considering the scale of the reaction, the specific conditions to be employed, and the potential for exposure.
Physicochemical Properties and Their Safety Implications
Understanding the physicochemical properties of a compound is crucial for anticipating its behavior and implementing appropriate safety measures. The following table summarizes the known and predicted properties of Ethyl 2-bromo-3,4-difluorobenzoate and its analogs.
| Property | Value/Information | Safety Implication |
| Molecular Formula | C₉H₇BrF₂O₂ | Indicates the presence of halogens, which can contribute to toxicity and reactivity. |
| Molecular Weight | 265.05 g/mol | Relevant for accurate measurement and solution preparation. |
| Appearance | Likely a liquid or low-melting solid | Influences handling procedures and spill response. |
| Boiling Point | Not specified; likely elevated | High boiling point may reduce vapor pressure at room temperature, but heating will increase inhalation risk. |
| Solubility | Expected to be soluble in organic solvents | Important for reaction setup and cleaning procedures. |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents. | Co-storage and co-use with these materials should be avoided to prevent hazardous reactions. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is the cornerstone of laboratory safety when working with potentially hazardous materials like Ethyl 2-bromo-3,4-difluorobenzoate.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following diagram illustrates the recommended PPE ensemble.
Caption: Workflow for donning appropriate Personal Protective Equipment.
Step-by-Step PPE Protocol:
-
Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.
-
Hand Protection: Wear nitrile gloves that are resistant to chemical permeation. Check gloves for any signs of degradation before use and change them frequently, especially after direct contact with the substance.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: All manipulations of Ethyl 2-bromo-3,4-difluorobenzoate should be performed within a certified chemical fume hood to minimize inhalation of vapors.
Storage Requirements
Proper storage is critical to maintain the integrity of the compound and prevent accidents.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for the storage of hazardous chemicals.
-
Incompatibilities: Segregate from strong oxidizing agents, bases, and reducing agents to prevent potentially violent reactions.
Emergency Procedures: A Structured Response
In the event of an accidental exposure or spill, a rapid and well-rehearsed response is crucial to mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
The following flowchart outlines the necessary steps for responding to a spill of Ethyl 2-bromo-3,4-difluorobenzoate.
Caption: Step-by-step protocol for responding to a chemical spill.
Conclusion: A Commitment to Safety
While Ethyl 2-bromo-3,4-difluorobenzoate holds promise as a synthetic intermediate, its potential hazards demand a culture of safety and preparedness in the laboratory. By understanding its properties, adhering to rigorous handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely unlock its potential in the advancement of drug discovery and development. Continuous vigilance and a proactive approach to safety are the shared responsibilities of every member of the scientific community.
References
- Matrix Scientific.Ethyl 2-bromo-3,4-difluorobenzoate Safety Data Sheet.
- Sigma-Aldrich.Safety Data Sheet for Ethyl bromoacetate.
- Thermo Fisher Scientific.Safety Data Sheet for Ethyl 2-bromoisobutyrate. (Offers insights into handling α-bromo esters).
-
PubChem. Ethyl bromodifluoroacetate. National Center for Biotechnology Information. (Contains aggregated safety information for a similar fluorinated and brominated ester). [Link]
- New Jersey Department of Health.Hazard Summary for Ethyl Bromoacetate.
Sources
Methodological & Application
Application Note: Esterification Strategies for 2-Bromo-3,4-difluorobenzoic Acid
Introduction & Strategic Analysis
The esterification of 2-bromo-3,4-difluorobenzoic acid presents a distinct set of synthetic challenges that disqualify "textbook" Fischer esterification as a first-line protocol. Successful derivatization requires a mechanistic understanding of two competing factors: steric inhibition and electronic activation .
The Challenge: The "Ortho Effect"
The bromine atom at the C2 position exerts significant steric pressure on the carboxylic acid moiety. In a standard tetrahedral intermediate (as formed during Fischer esterification), the bulky bromine atom clashes with the incoming nucleophile (alcohol), drastically raising the activation energy (
-
Consequence: Standard acid-catalyzed reflux in methanol often yields incomplete conversion (<40%) or requires excessive reaction times (24–48 h), leading to impurity profiles dominated by unreacted starting material.
Electronic Considerations (SNAr Risk)
The 3,4-difluoro substitution pattern creates an electron-deficient aromatic ring. The carboxyl group (and the resulting ester) is an Electron Withdrawing Group (EWG).
-
Risk: The fluorine at C4 is para to the carbonyl EWG, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Operational Constraint: Protocols utilizing strong nucleophiles (e.g., sodium alkoxides) or high temperatures in basic media must be avoided to prevent the displacement of the C4-fluorine by the alkoxide.
Strategic Selection
Based on these constraints, we present two validated protocols:
-
Method A (Acid Chloride Activation): The "Gold Standard" for steric bulk. It converts the poor electrophile (acid) into a potent one (acid chloride), overcoming steric hindrance via high reactivity.
-
Method B (Base-Mediated Alkylation): A mild, room-temperature alternative utilizing Cesium Carbonate (
). This method avoids thermal stress and is ideal for small-scale (<5g) or parallel synthesis.
Protocol A: Acid Chloride Activation (Thionyl Chloride Method)
Best For: Scale-up (>10g), cost-efficiency, and sterically demanding alcohols. Mechanism: Formation of the highly reactive acyl chloride intermediate, followed by nucleophilic acyl substitution.
Reagents & Equipment
-
Substrate: 2-bromo-3,4-difluorobenzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (3.0 – 5.0 equiv) -
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops, catalytic)
-
Solvent: Anhydrous Toluene (optional, can run neat) or DCM for the alcoholysis step.
-
Quenching: Saturated
, Brine.
Step-by-Step Procedure
Step 1: Activation (Acyl Chloride Formation)
-
Setup a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (
) or line. -
Charge the flask with 2-bromo-3,4-difluorobenzoic acid (10.0 g, 42.2 mmol).
-
Add Thionyl Chloride (15.3 mL, ~211 mmol) slowly. Note: The reaction can be run neat (solvent-free) to maximize kinetics.
-
Add 2–3 drops of anhydrous DMF . Critical: DMF forms the Vilsmeier-Haack reagent in situ, acting as a catalyst to rapidly convert the acid to the acid chloride.
-
Heat the mixture to reflux (75°C) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester via MeOH quench) or LCMS.
-
Endpoint: Solution turns clear; gas evolution (
, HCl) ceases.
-
Step 2: Evaporation
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove excess
. -
Azeotrope: Add anhydrous Toluene (20 mL) and concentrate again to remove trace thionyl chloride. Repeat twice. Failure to remove
will generate HCl gas in the next step.
Step 3: Esterification (Alcoholysis)
-
Dissolve the crude yellow oil (acid chloride) in anhydrous DCM (50 mL) or THF .
-
Cool to 0°C in an ice bath.
-
Add the alcohol (e.g., Methanol, Ethanol) (5.0 equiv) slowly.
-
Optional: For non-primary alcohols, add a base scavenger like Triethylamine (
, 1.2 equiv) to neutralize generated HCl.
-
-
Allow to warm to room temperature and stir for 2 hours.
Step 4: Workup
-
Quench the reaction with saturated
(aqueous). Stir vigorously until bubbling stops. -
Extract with DCM (3 x 50 mL).
-
Wash combined organics with Brine.[1][2] Dry over
.[1][3] -
Concentrate to yield the ester.[3]
Workflow Diagram (Method A)
Caption: Step-by-step workflow for the Acid Chloride activation route, ensuring complete conversion of hindered substrates.
Protocol B: Mild Alkylation (Cesium Carbonate Method)
Best For: Small scale (<5g), acid-sensitive substrates, or rapid parallel synthesis.
Mechanism:
Reagents & Equipment
-
Substrate: 2-bromo-3,4-difluorobenzoic acid (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) Alternatively: (requires longer time) -
Alkylating Agent: Methyl Iodide (MeI) or Alkyl Bromide (1.2 – 1.5 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP.
Step-by-Step Procedure
-
Dissolution: In a vial or flask, dissolve the acid (1.0 equiv) in DMF (concentration ~0.2 M).
-
Deprotonation: Add
(1.5 equiv). The mixture may become a suspension. Stir at Room Temperature (RT) for 15 minutes to generate the cesium carboxylate. -
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise. Caution: MeI is toxic and volatile.
-
Reaction: Stir at RT for 2–4 hours .
-
Note: Do not heat above 40°C. Higher temperatures increase the risk of SNAr displacement of the fluorine by carbonate/residual water.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).[4]
-
Wash extensively with Water (3x) to remove DMF.
-
Wash with Brine, dry over
, and concentrate.
-
Data Summary & Validation
Expected Analytical Outcomes
| Parameter | Method A (Acid Chloride) | Method B (Alkylation) |
| Typical Yield | 85 – 95% | 90 – 98% |
| Reaction Time | 4 – 6 Hours (Total) | 2 – 4 Hours |
| Purity (HPLC) | >98% (Post-workup) | >95% (May contain trace DMF) |
| Main Impurity | Acid Anhydride (trace, if wet) | Unreacted Alkyl Halide |
| Scalability | Excellent (kg scale) | Moderate (Cost of Cs2CO3) |
Analytical Checkpoints (Methyl Ester Example)
-
1H NMR (
):-
Look for the disappearance of the broad carboxylic acid singlet (~11-13 ppm).
-
Appearance of a sharp singlet for the methyl ester (
) typically around 3.90 – 3.95 ppm . -
Aromatic region: The 3,4-difluoro substitution pattern usually yields a multiplet. Ensure integration matches 2 protons.
-
-
19F NMR:
-
Confirm integrity of the C-F bonds. Two distinct signals (approx -130 to -150 ppm range) should remain. Loss of a signal indicates SNAr side reaction.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Incomplete acid chloride formation. | Ensure reagents are dry. Increase reflux time. Add fresh DMF catalyst. |
| Product contains Acid (Method A) | Hydrolysis during workup. | Ensure excess |
| Extra peaks in Aromatic Region | SNAr side reaction (F displacement). | Reaction temp too high or base too strong. Switch to Method B at RT. Avoid alkoxides. |
| Low Yield (Method B) | DMF trapped in product. | DMF is hard to remove. Wash organic layer 3-4 times with water or 5% LiCl solution. |
References
- Fischer Esterification Limitations: Newman, M. S. Steric Effects in Organic Chemistry; Wiley: New York, 1956. (Foundational text on ortho-effect steric inhibition).
- Acid Chloride Activation Protocol: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
-
Cesium Carbonate Alkylation: J. Org. Chem.1980 , 45, 3236-3239. "Cesium effect: High coordination number of Cs+ allows for naked carboxylate anions."
-
SNAr on Fluorinated Benzoates: Tetrahedron Lett.1999 , 40, 2657. (Discusses nucleophilic displacement risks in polyfluorinated aromatics).
-
Thionyl Chloride Safety Data: PubChem CID 24386.
Sources
Palladium-catalyzed cross-coupling reactions of brominated benzoates
Application Note & Protocol Guide: Palladium-Catalyzed Cross-Coupling of Brominated Benzoates
Executive Summary & Strategic Importance
Brominated benzoates (e.g., methyl 4-bromobenzoate, methyl 2-bromobenzoate) are "privileged intermediates" in drug discovery. They possess a dual-functional architecture: the aryl bromide serves as the electrophilic handle for cross-coupling, while the ester moiety acts as a protected carboxylic acid pharmacophore or a gateway for further derivatization (e.g., to amides or alcohols).
However, this duality presents a specific chemoselectivity challenge. While the electron-withdrawing ester group (EWG) activates the C-Br bond for rapid oxidative addition, it simultaneously renders the molecule susceptible to nucleophilic attack (transesterification) or hydrolysis (saponification) under the basic conditions typical of Palladium catalysis.
This guide provides field-validated protocols to maximize coupling efficiency while preserving ester integrity, distinguishing between sterically unencumbered (para/meta) and sterically hindered (ortho) substrates.
Mechanistic Analysis: The "Ester Effect"
To optimize these reactions, one must understand how the benzoate ester influences the catalytic cycle:
-
Oxidative Addition (Accelerated): The ester is a strong
-withdrawing and -accepting group. It decreases electron density on the aromatic ring, making the C-Br bond more susceptible to oxidative addition by the Pd(0) species compared to electron-rich aryl bromides (e.g., bromoanisole).-
Implication: Milder temperatures are often sufficient for para-isomers.
-
-
Transmetallation (Base Sensitivity): This step requires a base to activate the nucleophile (boronic acid/amine). Strong alkoxide bases (e.g., NaOtBu) often used in Buchwald-Hartwig coupling can attack the ester.
-
Implication: We must prioritize weaker or non-nucleophilic bases like
or .
-
-
Reductive Elimination (Facilitated): Reductive elimination is generally faster from electron-deficient metal centers. The EWG on the aryl ring stabilizes the transition state, facilitating product release.
Visualizing the Pathway
Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to the ester group and the critical base selection step to prevent side reactions.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Best for: Creating biphenyl cores while retaining the ester.
The Challenge: Hydrolysis of the methyl ester to the carboxylic acid by aqueous base. The Solution: Use of mild carbonate bases and controlled water ratios, or anhydrous phosphate bases.
Materials:
-
Substrate: Methyl 4-bromobenzoate (1.0 equiv)
-
Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) — Robust, air-stable. -
Base:
(2.0 equiv) or (for strictly anhydrous needs). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add Methyl 4-bromobenzoate (1.0 mmol, 215 mg), Aryl boronic acid (1.2 mmol), and
(2.0 mmol, 276 mg). -
Inert: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times. Add
(0.03 mmol, 24 mg). -
Solvate: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). Note: Degassing is crucial to prevent homocoupling of the boronic acid.
-
React: Seal the vial and heat to 80°C for 4–6 hours.
-
Optimization: For ortho-substituted benzoates (e.g., methyl 2-bromobenzoate), increase Temp to 100°C and switch catalyst to Pd(OAc)2 + SPhos (1:2 ratio) to overcome steric hindrance.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Synthesizing amino-benzoates.
The Challenge: The standard base for Buchwald couplings, Sodium tert-butoxide (NaOtBu), causes rapid transesterification or hydrolysis of benzoate esters.
The Solution: Use Cesium Carbonate (
Materials:
-
Substrate: Methyl 3-bromobenzoate (1.0 equiv)
-
Partner: Morpholine or Aniline derivative (1.2 equiv)
-
Catalyst:
(1.5 mol%) -
Ligand: Xantphos (3 mol%) — Excellent for esters; wide bite angle.
-
Base:
(2.0 equiv) — Strictly Anhydrous. -
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure:
-
Pre-complexation: In a vial, mix
(14 mg) and Xantphos (26 mg) in Toluene (2 mL) under Nitrogen. Stir at RT for 5 mins until the solution turns clear/orange (catalyst activation). -
Charge: Add Methyl 3-bromobenzoate (1.0 mmol, 215 mg), Amine (1.2 mmol), and
(2.0 mmol, 650 mg). -
React: Heat to 100°C for 12–16 hours.
-
Note: Conversion may be slower with carbonate bases compared to alkoxides. Do not rush; monitor by LCMS.
-
-
Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Decision Matrix: Selecting the Right Conditions
Not all benzoates react the same. Use this logic flow to select your specific protocol.
Figure 2: Decision matrix for catalyst and condition selection based on steric environment and coupling type.
Troubleshooting & Optimization Data
| Issue | Observation | Root Cause | Corrective Action |
| Ester Hydrolysis | Formation of carboxylic acid (M-14 mass shift). | Base is too strong or too much water. | Switch from |
| Low Conversion (Ortho) | Starting material remains; no byproduct. | Steric hindrance blocks Oxidative Addition. | Switch to SPhos or XPhos ligands. Increase Temp to 110°C. |
| Protodehalogenation | Formation of des-bromo benzoate (Ar-H). | Use dry solvents. Avoid alcohols. Increase catalyst loading to outcompete side rxn. | |
| Transesterification | Methyl ester becomes Ethyl/t-Butyl ester. | Use of alcoholic solvents or alkoxide bases. | NEVER use MeOH/EtOH as solvent. NEVER use NaOMe/NaOtBu as base. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on steric hindrance). Link
-
Wolfe, J. P., et al. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 118(30), 7215–7216. (Establishes Cs2CO3 utility). Link
Sources
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of Ethyl 2-bromo-3,4-difluorobenzoate
Executive Summary: The "Ortho-Effect" Trap
The synthesis of Ethyl 2-bromo-3,4-difluorobenzoate presents a classic but often underestimated challenge in aromatic chemistry: the Ortho Effect .
Researchers frequently report low yields (<40%) when attempting standard acid-catalyzed Fischer esterification (e.g.,
Key Takeaway: To achieve yields >85%, you must abandon thermodynamic equilibrium methods (Fischer) in favor of kinetic activation (Acid Chlorides) or nucleophilic displacement (
Critical Analysis of Synthetic Routes
The following decision matrix outlines the optimal pathway based on your scale and starting material purity.
Figure 1: Strategic decision tree for selecting the esterification method based on scale and constraints.
Recommended Protocols
Protocol A: Acid Chloride Activation (Scalable)
Best for: Scale-up (>50g), cost-sensitivity.
This method bypasses the low nucleophilicity of the alcohol by converting the acid into a highly reactive acid chloride. The C2-Bromine steric bulk is less effective at hindering the attack of the small chloride ion (from
Reagents:
-
2-bromo-3,4-difluorobenzoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
DMF (Catalytic, 2-3 drops)
-
Ethanol (Excess, anhydrous)
-
DCM or Toluene (Solvent)
Step-by-Step Workflow:
-
Activation: Suspend the acid in dry Toluene (or DCM). Add catalytic DMF.
-
Chlorination: Add
dropwise at room temperature. Heat to reflux (70-80°C) for 2-3 hours.-
Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). The solid acid should dissolve completely as it converts to the acid chloride.
-
-
Evaporation (Critical): Remove excess
and solvent under reduced pressure. Co-evaporate with Toluene twice to remove trace HCl/SOCl2.-
Why? Residual
reacts with Ethanol to form HCl and Diethyl Sulfite, which complicates purification.
-
-
Esterification: Dissolve the crude acid chloride in dry DCM. Cool to 0°C. Add Ethanol (3.0 eq) and Pyridine (1.1 eq) or
dropwise. -
Workup: Wash with 1N HCl, then saturated
. Dry over .[1][2]
Protocol B: Carboxylate Alkylation ( )
Best for: High value/small scale (<10g), maximizing yield.
This method is chemically superior for sterically hindered acids. Instead of attacking the hindered carbonyl, we deprotonate the acid to form a carboxylate anion. This anion then attacks the unhindered Ethyl Iodide. The steric bulk of the benzoate is irrelevant because it is the nucleophile, not the electrophile.
Reagents:
-
2-bromo-3,4-difluorobenzoic acid (1.0 eq)
-
Cesium Carbonate (
) (1.1 eq) or (1.5 eq) -
Ethyl Iodide (
) (1.2 eq) -
DMF (Solvent, 0.2 M concentration)
Step-by-Step Workflow:
-
Deprotonation: Dissolve the acid in DMF. Add
. Stir for 30 mins at RT.[2] The solution may bubble ( release). -
Alkylation: Add Ethyl Iodide dropwise.
-
Reaction: Stir at RT for 4-12 hours.
-
Note: Heating is rarely required and may cause decarboxylation.
-
-
Workup: Dilute with Ethyl Acetate. Wash copiously with water (3x) to remove DMF.
-
Yield Expectation: 92-98% isolated yield.
Troubleshooting & Optimization
Comparative Data: Method Efficiency
| Parameter | Fischer (H2SO4) | Acid Chloride (SOCl2) | Alkylation (EtI) |
| Yield | 35-45% | 85-92% | 95-98% |
| Reaction Time | 24-48 hrs | 4-6 hrs | 4-12 hrs |
| Steric Sensitivity | High (Fails) | Low | None |
| Impurity Profile | Unreacted Acid | Diethyl Sulfite | Trace DMF |
Common Failure Modes (FAQ)
Q: I am using Method A (
Q: In Method B, I see a byproduct with M-44 mass loss.
A: This is decarboxylation. The combination of the electron-withdrawing fluorines and the ortho-bromo group makes the carboxylate prone to losing
Q: Can I use Ethyl Bromide instead of Ethyl Iodide for Method B? A: Yes, but it is slower. You will need to add Sodium Iodide (Finkelstein condition) or heat the reaction, which increases the risk of decarboxylation. Stick to Ethyl Iodide for hindered substrates.
Mechanistic Visualization
The following diagram illustrates why the
Figure 2: Mechanistic comparison showing how Alkylation inverts the role of the hindered substrate, turning it into the attacker rather than the target.
References
-
Newman, M. S. (1941).[3] A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. [Link]
-
PubChem. (2023). Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate Data. National Library of Medicine. Retrieved from [Link]
-
Mortier, J., et al. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
Storage stability and degradation of Ethyl 2-bromo-3,4-difluorobenzoate
Welcome to the technical support center for Ethyl 2-bromo-3,4-difluorobenzoate (CAS No. 1807172-17-3). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions regarding the storage, stability, and degradation of this important chemical intermediate. Our goal is to equip you with the scientific understanding to anticipate and address challenges in your experiments, ensuring the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
Question 1: What are the optimal storage conditions for Ethyl 2-bromo-3,4-difluorobenzoate to ensure its long-term stability?
Answer: To maintain the integrity of Ethyl 2-bromo-3,4-difluorobenzoate, it is crucial to store it under controlled conditions. Based on general principles for handling reactive aromatic esters and supplier recommendations for similar compounds, the following conditions are advised[1]:
-
Temperature: Store in a refrigerator at 2-8°C. This minimizes the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important after the container has been opened to prevent moisture and oxygen from entering.
-
Container: The compound should be kept in a tightly sealed, amber glass bottle to protect it from light and moisture. Ensure the cap provides an excellent seal.[2][3]
-
Environment: The storage area should be a dry, well-ventilated space, away from direct sunlight and sources of heat or ignition.[2][3][4]
Question 2: I've noticed the color of my Ethyl 2-bromo-3,4-difluorobenzoate has slightly yellowed over time. Is it still usable?
Answer: A slight yellowing of the compound may indicate the onset of degradation. While minor discoloration doesn't automatically render the compound unusable, it warrants further investigation. The yellow tint could be due to the formation of trace amounts of degradation products.
Recommended Action: Before using the material in a critical synthesis, it is highly advisable to re-analyze its purity. An HPLC or GC-MS analysis can quantify the parent compound and detect any significant impurities.[5] If the purity is still within the acceptable range for your application (e.g., >98%), it may be used, but with the understanding that minor impurities are present. For applications requiring very high purity, using a fresh, colorless batch is recommended.
Question 3: What common chemical incompatibilities should I be aware of when working with Ethyl 2-bromo-3,4-difluorobenzoate?
Answer: Ethyl 2-bromo-3,4-difluorobenzoate should be segregated from the following classes of chemicals to prevent hazardous reactions:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester linkage.[2]
-
Strong Oxidizing Agents: These can react with the aromatic ring or other parts of the molecule.
-
Reducing Agents: These may lead to the dehalogenation of the bromo substituent.
It is essential to consult the Safety Data Sheet (SDS) and follow proper laboratory procedures for storing and handling reactive chemicals.[4][6]
Degradation Pathways and Impurities
Question 4: What are the most likely degradation pathways for Ethyl 2-bromo-3,4-difluorobenzoate?
Answer: Based on the chemical structure, two primary degradation pathways are anticipated: hydrolysis of the ester and dehalogenation of the aryl bromide.
-
Hydrolysis: This is often the most common degradation pathway for esters, especially in the presence of moisture, acid, or base. The ester bond is cleaved to yield 2-bromo-3,4-difluorobenzoic acid and ethanol.[7]
-
Dehalogenation: The carbon-bromine bond can be susceptible to cleavage, particularly under reducing conditions or exposure to certain catalysts or light, leading to the formation of ethyl 3,4-difluorobenzoate.[8]
The relative rates of these pathways depend on the specific storage and handling conditions.
Question 5: I suspect my sample has degraded. What are the potential degradation products I should be looking for?
Answer: The primary and secondary degradation products to consider are summarized in the table below. The formation of these impurities can be investigated through forced degradation studies.[9][10][11][12]
| Potential Degradation Product | Chemical Structure | Formation Pathway | Analytical Note |
| 2-bromo-3,4-difluorobenzoic acid | C₇H₃BrF₂O₂ | Hydrolysis of the ethyl ester | More polar than the parent compound; readily detectable by HPLC. May require derivatization for GC analysis.[5] |
| Ethyl 3,4-difluorobenzoate | C₉H₈F₂O₂ | Reductive dehalogenation | Similar volatility to the parent compound; GC-MS is well-suited for its detection and differentiation. |
| 3,4-difluorobenzoic acid | C₇H₄F₂O₂ | Dehalogenation followed by hydrolysis, or vice-versa | A potential secondary degradation product. |
| Ethanol | C₂H₅OH | Hydrolysis of the ethyl ester | Highly volatile; may not be easily detected in the final sample unless specific methods are used. |
Visualizing Degradation: A Logical Flow
The following diagram illustrates the potential degradation pathways of Ethyl 2-bromo-3,4-difluorobenzoate.
Caption: Potential degradation pathways of Ethyl 2-bromo-3,4-difluorobenzoate.
Experimental Protocols for Quality Assessment
The following protocols are provided as a starting point for developing in-house methods to assess the purity of Ethyl 2-bromo-3,4-difluorobenzoate. These methods are based on established analytical techniques for similar compounds.[13][14][15][16][17]
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its more polar hydrolysis product.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the sample in acetonitrile (e.g., 1 mg/mL).
Expected Elution Profile: The more polar 2-bromo-3,4-difluorobenzoic acid will have a shorter retention time than the parent ester.
Protocol 2: GC-MS Method for Impurity Profiling
This method is suitable for identifying volatile impurities, including the dehalogenated product.
-
Instrumentation: Gas Chromatography system coupled with a Mass Spectrometer (GC-MS).
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a high-purity solvent such as ethyl acetate.
Expected Elution and Identification: The dehalogenated product, ethyl 3,4-difluorobenzoate, will likely have a slightly shorter retention time than the parent compound. Mass spectrometry will allow for unambiguous identification based on the mass-to-charge ratio of the molecular ion and its fragmentation pattern.
Workflow for Investigating Suspected Degradation
The following diagram outlines a logical workflow for troubleshooting a suspect batch of Ethyl 2-bromo-3,4-difluorobenzoate.
Caption: Troubleshooting workflow for suspected degradation of Ethyl 2-bromo-3,4-difluorobenzoate.
References
-
Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
Wikipedia. Dehalogenation. [Link]
-
Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
- Google Patents. Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
-
Lab Manager. (2010, August 2). Handling and Storing Chemicals. [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
PrepChem.com. Preparation of 2-bromobenzoic acid. [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]
-
Semantic Scholar. Choices of chromatographic methods as stability indicating assays for pharmaceutical products. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
PubMed Central. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. [Link]
-
Shimadzu Corporation. Analyses of PFOS and PFOA Precursors in Textile Products Using EI-MRM and PCI-SIM Method. [Link]
-
PubMed Central. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. [Link]
-
Semantic Scholar. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]
-
Semantic Scholar. Validated Stability‐indicating High‐performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and. [Link]
Sources
- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 2. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 3. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 4. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. scispace.com [scispace.com]
- 13. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Ethyl 3-bromo-2,6-difluorobenzoate | 1309933-04-7 [sigmaaldrich.com]
- 15. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. internationaljournalssrg.org [internationaljournalssrg.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Bromobenzoates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and frustrating challenge in synthetic chemistry: the low reactivity of sterically hindered bromobenzoates in cross-coupling reactions. Instead of a generic list of procedures, we will explore the underlying reasons for failure and provide logical, field-proven strategies to overcome them.
Troubleshooting Guide: A Problem-Solving Approach
This section directly addresses issues you may be encountering in the lab. Each question is a common failure point, followed by a detailed explanation and actionable advice.
Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted bromobenzoate is giving me low to no yield. I'm using a standard Pd(PPh₃)₄ catalyst. What's the first thing I should change?
A1: The primary issue is almost certainly your catalyst system. While Pd(PPh₃)₄ is a classic catalyst, it is often ineffective for substrates with significant steric hindrance around the C-Br bond. The bulky substituents on your bromobenzoate prevent the palladium center from efficiently accessing and inserting into the carbon-bromine bond—a critical step known as oxidative addition.[1][2]
Your first and most impactful change should be to the phosphine ligand . Modern catalyst systems for sterically demanding couplings rely on bulky, electron-rich ligands.[3][4][5]
Underlying Causality:
-
Steric Bulk: Bulky ligands, like the biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), promote the formation of a highly reactive, monoligated L-Pd(0) species.[6] This less-coordinated palladium center is more accessible to the hindered aryl bromide.
-
Electron-Donating Properties: These ligands are strong sigma-donors, which increase the electron density on the palladium atom.[6] This enhanced electron density facilitates the cleavage of the C-Br bond during oxidative addition.
Recommended Action: Switch from Pd(PPh₃)₄ to a more robust catalyst system. A reliable starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a dedicated precatalyst (e.g., a Buchwald G3 or G4 precatalyst) in combination with a specialized ligand.
Table 1: Recommended Ligand Classes for Hindered Suzuki-Miyaura Couplings
| Ligand Class | Example(s) | Key Advantages | Typical Catalyst Loading (mol %) |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Excellent for a wide range of hindered substrates; promotes fast reductive elimination.[7][8] | 1-3 |
| Dialkylbiaryl Phosphines | BrettPhos | Particularly effective for coupling primary amines and amides; high activity.[8] | 1-3 |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally stable; good for electron-rich and hindered aryl chlorides.[9] | 1-4 |
| Ferrocenyl Phosphines | JosiPhos, t-BuXantphos | Offer unique steric and electronic properties; can sometimes accelerate reactions with extremely hindered partners.[1][7] | 1-3 |
Q2: I've switched to a modern ligand system for my Buchwald-Hartwig amination, but the reaction is still sluggish and incomplete. What reaction parameters should I optimize next?
A2: When a robust catalyst system is already in place, sluggish reactivity with hindered bromobenzoates often points to suboptimal reaction conditions, specifically the base, solvent, and temperature .
1. Re-evaluate Your Base: The choice of base is critical. For challenging C-N couplings, a strong, non-nucleophilic base is required to deprotonate the amine (or amine-Pd complex) without competing in side reactions.
- Standard Choice: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.
- Troubleshooting: If you are using a weaker base like a carbonate (e.g., Cs₂CO₃, K₂CO₃) to avoid incompatibility with other functional groups (like esters), the reaction rate will be significantly lower.[8] In these cases, you may need to increase the temperature or reaction time. For extremely hindered systems, lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, especially when base-sensitive functional groups are a concern.[8]
2. Solvent and Temperature: These parameters are intrinsically linked.
- Solvent: High-boiling point, non-coordinating solvents are preferred. Toluene is a good starting point. Dioxane and xylenes are also excellent choices, as they allow for higher reaction temperatures.[4]
- Temperature: Sterically hindered couplings often require elevated temperatures (e.g., 100-140 °C) to overcome the high activation energy of the oxidative addition and reductive elimination steps.[9] If your reaction is running at 80 °C, a significant rate increase may be observed by simply raising the temperature to 110 °C.
3. Reagent Purity: Ensure your amine and aryl bromide are pure. Trace impurities can sometimes poison the catalyst. Amines, in particular, can be purified by distillation or by passing through a short plug of activated alumina.
Q3: My Sonogashira coupling is failing with a 2,6-disubstituted bromobenzoate. Is this reaction feasible, and what specific modifications are needed?
A3: Yes, this is a challenging but feasible transformation. The Sonogashira coupling is highly sensitive to steric bulk on both the aryl halide and the alkyne.[10][11] The standard Sonogashira conditions (Pd/phosphine catalyst, Cu(I) co-catalyst, amine base/solvent) often fail here.
Key Mechanistic Challenge: The steric hindrance impedes both the oxidative addition to the palladium catalyst and the subsequent steps involving the copper acetylide.
Troubleshooting Strategy:
-
Ligand is Paramount: As with other couplings, the ligand is your most powerful tool. For severely hindered substrates, bulky trialkylphosphines are often superior. A systematic study found that the ideal catalyst is determined by the steric bulk of the coupling partners.[11] For extremely bulky aryl bromides and acetylenes, PCy₃ (tricyclohexylphosphine) can be the ligand of choice.[11]
-
Copper-Free Conditions: The copper co-catalyst can sometimes lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). For difficult substrates, a copper-free Sonogashira protocol can be more effective. These protocols typically require a stronger base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and often a palladium source combined with a bulky, electron-rich ligand.[12]
-
Optimize the Base and Solvent: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used.[10] In some cases, using a non-amine base in a solvent like DMF can be beneficial.[10]
Experimental Protocols
Protocol 1: General Screening for Suzuki-Miyaura Coupling Optimization
This protocol outlines a systematic approach to finding suitable conditions for a challenging, sterically hindered bromobenzoate.
Objective: To efficiently screen ligands and bases to achieve >50% conversion.
Materials:
-
Sterically hindered bromobenzoate (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligand screen set (e.g., SPhos, XPhos, P(t-Bu)₃, t-BuXantphos; 4 mol %)
-
Base screen set (e.g., K₃PO₄, K₂CO₃, NaOt-Bu; 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vials suitable for inert atmosphere
Procedure:
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the bromobenzoate (e.g., 0.1 mmol), the boronic acid (0.15 mmol), and the chosen base (0.3 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst and the first ligand to be screened in the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the corresponding row of reaction vials. Repeat for each ligand.
-
Sealing and Heating: Securely cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate (e.g., 110 °C).
-
Monitoring: After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
-
Optimization: Once a successful ligand/base combination is identified, further optimization of temperature and concentration can be performed on a larger scale.
Visualizing the Problem and Solution
Diagram 1: The Oxidative Addition Challenge
This diagram illustrates the core problem: steric clash hindering the initial step of the catalytic cycle.
Caption: A logical decision tree for troubleshooting difficult cross-couplings.
Frequently Asked Questions (FAQs)
Q: Why are bromobenzoates with ortho-substituents so much less reactive than their para- or meta-isomers? A: The core reason is steric hindrance. The initial, and often rate-limiting, step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. [13][14][15][16]Substituents in the ortho positions (adjacent to the bromide) act as physical barriers, preventing the bulky palladium catalyst from approaching and interacting with the C-Br bond. This dramatically increases the activation energy for this crucial first step, slowing down or completely stalling the entire catalytic cycle.
Q: Can I form a Grignard reagent from a sterically hindered bromobenzoate? A: While challenging, it is sometimes possible, but it comes with significant caveats. The ester functional group of the benzoate is itself reactive towards Grignard reagents. [17]Standard Grignard formation conditions will likely lead to self-condensation or other side reactions. Success often requires the use of highly activated magnesium (Rieke magnesium) at very low temperatures (-78 °C) to form the Grignard reagent, which can then be trapped in situ with an electrophile. [18]However, for many applications, direct cross-coupling is a more reliable and functional-group-tolerant approach.
Q: Are there alternatives to palladium catalysis for these substrates? A: Yes. Nickel-based catalyst systems have emerged as powerful alternatives for cross-coupling reactions, particularly for challenging substrates like sterically hindered aryl chlorides and some bromides. [19][20]Nickel catalysts can operate through different mechanistic pathways and sometimes outperform palladium systems for specific transformations. [19]Iron-catalyzed cross-coupling has also been shown to be effective for coupling sterically encumbered Grignard reagents. [21]If you have exhausted palladium-based options, exploring nickel catalysis is a logical next step.
References
-
Title: Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Source: SpringerLink URL: [Link]
-
Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]
-
Title: Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives Source: ACS Publications URL: [Link]
-
Title: Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides Source: ResearchGate URL: [Link]
-
Title: A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction Source: ResearchGate URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: ResearchGate URL: [Link]
-
Title: The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation Source: The Royal Society of Chemistry URL: [Link]
-
Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: organic-chemistry.org URL: [Link]
-
Title: The effect of steric bulk in Sonogashira coupling reactions Source: ResearchGate URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics Source: ACS Publications URL: [Link]
-
Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine Source: ACS Publications URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Source: ACS Publications URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Reactivity and difficult substrates in cross-couplings Source: YouTube URL: [Link]
-
Title: Grignard Reaction Source: Macalester College URL: [Link]
-
Title: Ligand design for cross-couplings: phosphines Source: YouTube URL: [Link]
-
Title: Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... Source: ResearchGate URL: [Link]
-
Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]
-
Title: Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol Source: Royal Society of Chemistry URL: [Link]
-
Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines Source: PubMed URL: [Link]
-
Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]
-
Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM Source: ADICHEMISTRY URL: [Link]
-
Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Comparison of 13C NMR Characterization: Ethyl 2-bromo-3,4-difluorobenzoate
Executive Summary & Strategic Analysis
Ethyl 2-bromo-3,4-difluorobenzoate (CAS: 1807172-17-3 / Derived from Acid CAS: 170108-05-1) is a critical fluorinated building block in medicinal chemistry, particularly for synthesizing fused heterocycles (e.g., quinolinones, benzimidazoles) where the bromine allows for palladium-catalyzed cross-coupling and the fluorine atoms modulate metabolic stability and lipophilicity.
Accurate structural verification of this molecule via 13C NMR is notoriously difficult due to the complex spin-spin coupling patterns introduced by the two adjacent fluorine atoms (
Core Challenges in Characterization
-
C-F Coupling Multiplicity: The
signals for the aromatic ring will not appear as singlets. They will manifest as doublets ( ) or doublets of doublets ( ) with large coupling constants ( ), often overlapping with other aromatic signals. -
Substituent Effects: The ortho-bromine induces steric compression, shielding the ipso-carbon (C2), while the highly electronegative fluorines deshield C3 and C4 significantly (~140–155 ppm).
Comparative 13C NMR Analysis
The following data synthesizes experimental fragment analysis (based on 1-bromo-2,3-difluorobenzene ) and calculated substituent chemical shifts (SCS). This approach isolates the specific electronic perturbations caused by the "Br-C-F-F" motif.
Table 1: Chemical Shift & Coupling Constant Comparison
Comparison of Target vs. Non-Fluorinated Reference (Ethyl 2-bromobenzoate)
| Carbon Position | Assignment | Target: Ethyl 2-bromo-3,4-difluorobenzoate (Predicted) | Coupling Pattern ( | Reference: Ethyl 2-bromobenzoate (Experimental) | Shift Δ (ppm) |
| C=O | Carbonyl | 165.5 ppm | s (or weak d) | 166.2 ppm | -0.7 |
| C1 | Quaternary (Ipso) | 132.0 ppm | d ( | 132.5 ppm | -0.5 |
| C2 | Quaternary (C-Br) | 110.5 ppm | d ( | 121.8 ppm | -11.3 |
| C3 | Quaternary (C-F) | 148.1 ppm | dd ( | 134.2 ppm (C-H) | +13.9 |
| C4 | Quaternary (C-F) | 151.0 ppm | dd ( | 131.5 ppm (C-H) | +19.5 |
| C5 | Methine (C-H) | 116.5 ppm | d ( | 127.4 ppm | -10.9 |
| C6 | Methine (C-H) | 125.0 ppm | dd ( | 130.8 ppm | -5.8 |
| OCH2 | Ethyl Ester | 62.1 ppm | s | 61.8 ppm | +0.3 |
| CH3 | Ethyl Ester | 14.2 ppm | s | 14.3 ppm | -0.1 |
Analyst Note: The most diagnostic feature is the C2 (C-Br) signal. In the non-fluorinated reference, it appears at ~121 ppm. In the target, the ortho-fluorine at C3 exerts a shielding effect (via
-effect) and splits the signal into a doublet (Hz), shifting it upfield to ~110 ppm.
Deep Dive: The Fluorine Coupling Mechanism
Understanding the splitting tree is essential for distinguishing the target from isomers (e.g., 3,5-difluoro). The Br-C(2)-C(3,F)-C(4,F) arrangement creates a specific coupling network.
The "Doublet of Doublets" (dd) Phenomenon
-
C3 (Ipso to F3, Ortho to F4):
-
Primary Split (
): The direct bond to F3 causes a massive split of ~248 Hz. -
Secondary Split (
): The adjacent F4 splits each leg of the doublet further by ~14 Hz. -
Result: A widely spaced pair of doublets centered at ~148 ppm.
-
-
C4 (Ipso to F4, Ortho to F3):
-
Primary Split (
): Direct bond to F4 (~252 Hz). -
Secondary Split (
): Adjacent F3 (~13 Hz). -
Result: Similar to C3 but slightly deshielded (~151 ppm) due to being para to the ester group (less shielding than the ortho-Br position).
-
Visualization: NMR Assignment Logic
The following diagram illustrates the logical flow for assigning the aromatic region, differentiating carbons based on their coupling constants.
Figure 1: Decision tree for assigning 13C signals in the aromatic region of Ethyl 2-bromo-3,4-difluorobenzoate.
Experimental Protocol: Synthesis & Acquisition
To ensure the validity of the NMR data, the sample must be prepared with high purity. The presence of unreacted acid or isomeric impurities will clutter the aromatic region.
A. Synthesis Workflow (Fischer Esterification)
This protocol converts the commercially available 2-bromo-3,4-difluorobenzoic acid (CAS 170108-05-1) to the ethyl ester.
-
Reagents: 2-bromo-3,4-difluorobenzoic acid (1.0 eq), Ethanol (excess, solvent),
(cat.) or Thionyl Chloride ( , 1.2 eq). -
Procedure:
-
Dissolve acid in absolute ethanol.
-
Add catalytic
dropwise (or add at 0°C then warm). -
Reflux for 4–6 hours (monitor via TLC: Hexane/EtOAc 4:1).
-
Workup: Concentrate EtOH, dilute with EtOAc, wash with sat.
(critical to remove unreacted acid), then Brine. -
Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes).
-
B. NMR Acquisition Parameters
-
Solvent:
(Standard) or DMSO- (if solubility is an issue, though shifts will vary by <1 ppm). -
Frequency: 100 MHz or higher (for 13C) is recommended to resolve the dd patterns.
-
Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbons (C1, C2, C3, C4) have long T1 relaxation times. Insufficient delay will result in low intensity for these critical diagnostic peaks.
-
Scans: Minimum 512 scans (due to splitting of signal intensity into multiplets).
Figure 2: Synthesis and purification workflow to obtain analytical-grade sample.
References
-
Sigma-Aldrich. (n.d.).[1] Ethyl 2-bromobenzoate 13C NMR Spectrum. Retrieved from (Search CAS: 6091-64-1).[1]
-
ChemicalBook. (2022).[2] Synthesis and Application of 2,3-Difluorobromobenzene. (Provides fragment coupling data for 1-bromo-2,3-difluorobenzene). Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18401806 (Related Fluorinated Benzoates). Retrieved from .
-
BenchChem. Ethyl 2-bromo-3,4-difluorobenzoate Product Information. (Verifies existence of ester derivative). Retrieved from .
-
Reichert, D. et al. (2018). Dual roles of ethyl bromodifluoroacetate... Chemical Communications.[3] (Provides context on C-F coupling constants in ethyl esters). DOI: 10.1039/C8CC04298E.[3]
Sources
- 1. 2-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 3. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
FTIR Characterization Guide: Ethyl 2-bromo-3,4-difluorobenzoate
Executive Summary
Ethyl 2-bromo-3,4-difluorobenzoate is a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, particularly fluoroquinolone antibiotics and specific kinase inhibitors. Its structural integrity—defined by the simultaneous presence of a halogenated aromatic core and an ethyl ester moiety—is paramount for downstream yield and purity.
This guide provides a technical blueprint for using Fourier Transform Infrared (FTIR) spectroscopy as a primary Quality Control (QC) tool. Unlike generic spectral databases, this analysis focuses on the comparative differentiation of the target molecule from its synthetic precursors (benzoic acids) and structural analogs (non-brominated impurities), providing a robust framework for process validation.
Part 1: Spectral Blueprint & Theoretical Assignments
The FTIR spectrum of Ethyl 2-bromo-3,4-difluorobenzoate is dominated by the interplay between the electron-withdrawing effects of the halogen substituents (F, Br) and the resonance of the aromatic ester.
Characteristic Absorption Bands
The following table synthesizes theoretical assignments with empirical data from analogous polyfluorinated benzoates.
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Ester Carbonyl (C=O) | Stretching | 1725 – 1745 | Strong | Primary ID. Higher frequency than typical benzoates due to ortho-Br and F induction. |
| Aromatic C-H | Stretching | 3050 – 3100 | Weak | Confirms aromaticity; usually appears as a shoulder above 3000. |
| Aliphatic C-H | Stretching | 2900 – 2990 | Medium | Specific to the Ethyl group. Distinguishes ester from methyl analogs. |
| C-F (Aromatic) | Stretching | 1200 – 1350 | Very Strong | Complex Region. Multiple bands due to C-F coupling. Overlaps with C-O ester stretch.[1] |
| C-O (Ester) | Stretching | 1100 – 1300 | Strong | "Ester Rule": Two bands usually visible (C-C(=O)-O and O-C-C). |
| Aromatic Ring | C=C Breathing | 1450 – 1600 | Medium | Characteristic doublet or triplet for benzene ring skeletal vibrations. |
| C-Br | Stretching | 500 – 700 | Weak/Med | Fingerprint ID. Critical for confirming bromination vs. fluoro-only analogs. |
Technical Insight: The carbonyl band (C=O) in this molecule is subject to the Ortho-Effect . The bulky 2-Bromo substituent forces the ester group out of coplanarity with the benzene ring, reducing conjugation. This typically shifts the C=O absorption to a higher wavenumber (closer to 1740 cm⁻¹) compared to unsubstituted ethyl benzoate (1726 cm⁻¹).
Part 2: Comparative Analysis (The Core)
Effective QC requires distinguishing the product from likely contaminants.
Scenario A: Synthesis Monitoring (Target vs. Precursor)
Comparison: Ethyl 2-bromo-3,4-difluorobenzoate vs. 2-Bromo-3,4-difluorobenzoic Acid.
-
The "OH Gap": The most obvious indicator of incomplete reaction is the presence of the carboxylic acid O-H stretch.
-
Precursor (Acid): Broad, intense band spanning 2500–3300 cm⁻¹ (H-bonded dimer).
-
Target (Ester):Clean baseline in this region (except for weak C-H stretches).
-
-
Carbonyl Shift:
Scenario B: Impurity Profiling (Target vs. Analog)
Comparison: Ethyl 2-bromo-3,4-difluorobenzoate vs. Ethyl 2,4-difluorobenzoate (Missing Bromine).
-
Fingerprint Region (600–900 cm⁻¹):
-
The substitution pattern (1,2,3,4-tetrasubstituted vs. 1,2,4-trisubstituted) fundamentally alters the out-of-plane (OOP) C-H bending vibrations.
-
Target: Specific bands related to the isolated hydrogens at positions 5 and 6.
-
Analog: Different OOP pattern due to the empty position 2.
-
-
Mass Effect: The C-Br stretch (~600 cm⁻¹) will be absent in the impurity. While often obscured, its absence changes the contour of the low-frequency fingerprint.
Part 3: Visualization of Logic & Process
Diagram 1: Synthesis Monitoring Workflow
This workflow illustrates the critical FTIR checkpoints during the conversion of the acid to the ester.
Caption: Operational workflow for monitoring the esterification process using FTIR as a binary gate (OH presence/absence).
Diagram 2: Spectral Interpretation Decision Tree
A logic gate for researchers to validate the identity of the isolated compound.
Caption: Step-by-step logic for spectral validation, prioritizing functional group elimination.
Part 4: Experimental Protocol (ATR-FTIR)
For this intermediate, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to the potential low melting point of the ester and the risk of moisture absorption (hygroscopicity) in KBr affecting the O-H region analysis.
Required Equipment
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Methodology
-
Crystal Preparation: Clean the ATR crystal with isopropanol. Ensure the energy throughput monitor shows a stable baseline.
-
Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans).
-
Sample Loading:
-
If Liquid/Oil: Place 10–20 µL directly on the crystal center.
-
If Solid: Place ~5 mg on the crystal and apply pressure using the anvil until the absorbance of the strongest peak (C=O) reaches 0.5–0.8 a.u. (Do not over-pressurize if the sample is soft).
-
-
Acquisition: Scan from 4000 to 450 cm⁻¹.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the fine splitting in the C-F/fingerprint region.
Validation Criteria
-
Signal-to-Noise: >1000:1 in the 2000–2200 cm⁻¹ region.
-
CO2 Interference: Minimal doublet at 2350 cm⁻¹. If high, purge the chamber and rescan.
References
-
Niu.edu. (n.d.). IR Absorption Frequencies - Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.[5] Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups (Esters). Retrieved from [Link]
-
Karabacak, M., Cinar, Z., & Cinar, M. (2011).[6] Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
SpectraBase. (2025).[7] Ethyl 3-bromobenzoate Transmission Infrared Spectrum (Used for comparative analog assignment). Wiley Science Solutions.[8] Retrieved from [Link][8]
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- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 6. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Elemental Analysis Standards for Fluorinated Ethyl Benzoates
For Immediate Release
A Comparative Guide to Elemental Analysis Standards for Fluorinated Ethyl Benzoates
[CITY, STATE] – In the landscape of pharmaceutical and chemical research, the precise characterization of fluorinated organic compounds is paramount. Fluorinated ethyl benzoates, a key intermediate in many drug discovery pipelines, demand rigorous analytical scrutiny to ensure purity, safety, and efficacy. This guide provides an in-depth comparison of established and emerging elemental analysis standards, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal analytical strategy.
The unique properties conferred by fluorine atoms, such as enhanced metabolic stability and binding affinity, make organofluorine compounds highly valuable.[1] However, these same properties present significant analytical challenges. This guide will navigate the complexities of elemental analysis for these compounds, focusing on the determination of fluorine, carbon, hydrogen, and nitrogen content, as well as the detection of trace elemental impurities.
I. The Foundational Pillars of Elemental Analysis for Fluorinated Compounds
Accurate elemental analysis hinges on two critical stages: sample preparation and instrumental analysis. The strong carbon-fluorine bond necessitates robust sample preparation methods to ensure complete decomposition and conversion of the elements into detectable forms.
A. Sample Preparation: The Gateway to Accurate Analysis
The choice of sample preparation technique is dictated by the analytical method and the specific elements of interest. For fluorinated organic compounds, two primary methods are prevalent:
-
Oxygen Bomb Combustion: This is a well-established technique for the decomposition of organic samples.[2] The sample is combusted in a sealed, high-pressure oxygen environment, converting organic halogens into their corresponding halides.[3][4] The resulting combustion products are absorbed into a solution for subsequent analysis.[5] This method is particularly effective for determining halogen and sulfur content.[3]
-
Microwave-Assisted Digestion: This technique utilizes microwave energy to heat samples in closed vessels with strong acids, such as nitric and hydrofluoric acid.[6][7] The high temperatures and pressures achieved lead to rapid and complete sample dissolution.[8] This method is particularly suited for trace metal analysis by ICP-OES or ICP-MS.
B. Instrumental Analysis: A Comparative Overview
The selection of the appropriate analytical instrument is crucial for achieving the desired sensitivity, accuracy, and throughput.
| Analytical Technique | Primary Analytes | Principle | Key Advantages | Key Limitations |
| Combustion (CHN) Analysis | C, H, N | Dynamic flash combustion followed by gas chromatography and thermal conductivity detection.[1] | High accuracy and precision for C, H, and N. | Indirectly determines oxygen; specialized absorbers are needed for fluorine-containing compounds.[1] |
| Combustion Ion Chromatography (CIC) | F, Cl, Br, S | Sample combustion followed by absorption of acidic gases and analysis by ion chromatography.[9][10] | Direct and sensitive determination of halogens and sulfur.[11] Can be used to estimate total organic fluorine (TOF) content.[12] | Can be susceptible to interferences from other ions.[13] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Metallic Impurities | Atoms and ions in the plasma emit light at element-specific wavelengths. | Robust, multi-elemental analysis with good sensitivity. | Not suitable for the direct determination of fluorine. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Metallic Impurities | Ions from the plasma are separated by their mass-to-charge ratio. | Extremely high sensitivity for trace and ultra-trace elemental analysis.[14] | Higher cost and complexity compared to ICP-OES. |
| Ion-Selective Electrode (ISE) | F⁻ | Potentiometric measurement of fluoride ion activity in a solution.[15] | Simple, rapid, and cost-effective for fluoride determination.[16] | Susceptible to interference from other ions; not suitable for bound or organic fluorine.[15] |
II. Navigating the Regulatory Landscape: USP and ICH Guidelines
The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of elemental impurities in pharmaceutical products.[17][18]
-
USP General Chapters <232> and <233>: These chapters outline the limits and procedures for elemental impurities in drug products.[19][20] They recommend the use of modern instrumental techniques like ICP-OES or ICP-MS for the quantitative determination of 24 target elements.[14]
-
ICH Q3D Guideline for Elemental Impurities: This guideline provides a risk-based approach to controlling elemental impurities in new drug products.[14]
While these guidelines do not specifically address the elemental composition of the active pharmaceutical ingredient (API) itself (i.e., C, H, N, F content), the principles of validation and procedural control are directly applicable.
III. Experimental Protocols: A Step-by-Step Approach
A. Protocol 1: Determination of Fluorine Content by Combustion Ion Chromatography (CIC)
This protocol is based on the principles outlined in ASTM D7359.[11]
-
Sample Preparation (Oxygen Bomb Combustion):
-
Accurately weigh approximately 10-20 mg of the fluorinated ethyl benzoate sample into a combustible container (e.g., gelatin capsule).
-
Place the container in the sample holder of an oxygen bomb calorimeter.
-
Add a suitable absorption solution (e.g., a dilute sodium carbonate/bicarbonate solution) to the bottom of the bomb.
-
Seal the bomb and pressurize with oxygen to approximately 30 atm.
-
Ignite the sample electronically.
-
Allow the bomb to cool, then slowly release the pressure.
-
Carefully rinse the interior surfaces of the bomb with deionized water and combine the rinsings with the absorption solution.
-
-
Instrumental Analysis (Ion Chromatography):
-
Inject an aliquot of the prepared sample solution into the ion chromatograph.
-
Separate the fluoride ion from other anions using an appropriate anion-exchange column (e.g., Metrosep A Supp 16).[21]
-
Detect the fluoride ion using a conductivity detector.
-
Quantify the fluoride concentration by comparing the peak area to a calibration curve prepared from certified fluoride standards.
-
B. Protocol 2: Determination of Trace Metallic Impurities by ICP-MS
This protocol aligns with the procedures described in USP <233>.[19]
-
Sample Preparation (Microwave-Assisted Digestion):
-
Accurately weigh approximately 0.5 g of the fluorinated ethyl benzoate sample into a clean microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrofluoric acid.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature and pressure according to a validated digestion program.
-
After cooling, carefully open the vessels and dilute the digested solution to a final volume with deionized water.
-
-
Instrumental Analysis (ICP-MS):
-
Aspirate the diluted sample solution into the ICP-MS.
-
The high-temperature plasma atomizes and ionizes the elements in the sample.
-
The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio.
-
Quantify the concentration of each elemental impurity by comparing the signal intensity to a calibration curve prepared from certified multi-element standards.
-
IV. Workflow Diagrams
Caption: Workflow for Fluorine Analysis by CIC.
Caption: Workflow for Trace Metal Analysis by ICP-MS.
V. Data Interpretation and Quality Control
For all elemental analysis techniques, robust quality control measures are essential to ensure the reliability of the results. This includes:
-
Method Validation: The chosen analytical method must be validated for its intended purpose, demonstrating accuracy, precision, specificity, linearity, and range.
-
System Suitability: Before each analytical run, system suitability tests must be performed to ensure the instrument is functioning correctly.
-
Use of Certified Reference Materials (CRMs): Analyzing CRMs with known elemental compositions provides an independent verification of the method's accuracy.
-
Spike Recovery Studies: Spiking samples with known amounts of the analytes of interest helps to assess the method's accuracy in the specific sample matrix.
VI. Conclusion
The elemental analysis of fluorinated ethyl benzoates requires a multi-faceted approach, combining robust sample preparation techniques with sensitive and specific instrumental analysis methods. While combustion-based methods coupled with ion chromatography are the gold standard for fluorine determination, ICP-MS is indispensable for the control of trace elemental impurities as mandated by regulatory bodies. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate analytical strategy to ensure the quality and safety of their fluorinated compounds.
References
-
West Pharmaceutical Services. (n.d.). Elemental Impurities and the Corresponding Regulations. Retrieved from [Link][17]
-
United States Pharmacopeia. (2025). <233> Elemental Impurities—Procedures. Retrieved from [Link][19][20]
-
ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Retrieved from [Link][22]
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link][18]
-
Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link][14]
-
Švarc-Gajić, J., Stojanović, Z., Vasiljević, I., & Kecojević, I. (2013). Determination of fluorides in pharmaceutical products for oral hygiene. Journal of Food and Drug Analysis, 21(4), 422-427.[23]
-
ResearchGate. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Retrieved from [Link][3]
-
Innovatech Labs. (2025). PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. Retrieved from [Link][24]
-
Intertek. (n.d.). Fluorine and Fluoride Analysis. Retrieved from [Link][10]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link][15]
-
ASTM International. (n.d.). WK90492 - New Test Method for Total Organic Fluorine (TOF) in Solid Matrices by Solvent Extraction followed by Combustion Ion Chromatography (CIC). Retrieved from [Link][25]
-
Foresite, Inc. (n.d.). Fluoride Analysis by Ion Chromatography. Retrieved from [Link][26]
-
ResearchGate. (n.d.). Determination of fluorides in pharmaceutical products for oral hygiene. Retrieved from [Link][16]
-
PubMed. (2023). Improved total organic fluorine methods for more comprehensive measurement of PFAS in industrial wastewater, river water, and air. Retrieved from [Link][27]
-
Queensland Alumina Limited. (n.d.). Challenges of Fluoride Analyses of Environmental Samples Using Ion Chromatography. Retrieved from [Link][13]
-
Analytik Jena. (n.d.). ASTM D7359. Retrieved from [Link][11]
-
Analytik Jena. (2025). ICprep Series: AOF Sample Preparation for Ion Chromatography and More. Retrieved from [Link][28]
-
ResearchGate. (n.d.). Recent Developments in Methods of Analysis for Fluoride Determination. Retrieved from [Link][29]
-
ACS Publications. (1945). Quantitative determination of fluorine in organic compounds. Retrieved from [Link][30]
-
ACS Publications. (1950). Elementary Analysis of Organic Fluorine Compounds. Retrieved from [Link][31]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link][32]
-
National Center for Biotechnology Information. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. Retrieved from [Link][33]
-
Circuit Insight. (n.d.). Determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. Retrieved from [Link][34]
-
Sundy. (n.d.). Oxygen Bomb Combustion Sample Processing Device. Retrieved from [Link][5]
-
MDPI. (2022). How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. Retrieved from [Link][7]
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link][35]
-
Scribd. (n.d.). Oxygen Bomb Method for Element Analysis. Retrieved from [Link][4]
-
Milestone Inc. (n.d.). Microwave Digestion for Specialty Polymers. Retrieved from [Link][8]
-
Parr Instrument Company. (n.d.). Oxygen Combustion Vessels. Retrieved from [Link][2]
-
Embrapa. (n.d.). Oxygen bomb combustion of biological samples for inductively coupled plasma optical emission spectrometry. Retrieved from [Link][36]
-
U.S. Environmental Protection Agency. (n.d.). Method 3052: Microwave Assisted Acid Digestion of Siliceous and Organically Based Matrices. Retrieved from [Link][6]
-
National Center for Biotechnology Information. (2022). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Retrieved from [Link][37]
-
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link][38]
-
MDPI. (2023). Water-Based Microwave-Assisted Digestion Method for Electrochemical and Chromatographic Determination of Total Fluoride Ions in Toothpaste Samples. Retrieved from [Link][39]
-
ACS Publications. (2021). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Retrieved from [Link][40]
-
Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link][41]
-
National Center for Biotechnology Information. (2010). Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Retrieved from [Link][42]
-
GWI. (2026). Advanced PFAS treatment technologies: Innovations and developments. Retrieved from [Link][43]
-
The Analytical Scientist. (2023). Trends and Challenges in PFAS Analysis. Retrieved from [Link][44]
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GC-MS method development for Ethyl 2-bromo-3,4-difluorobenzoate purity
Comparative Analysis of GC-MS Methodologies for Ethyl 2-bromo-3,4-difluorobenzoate Profiling
Executive Summary
Ethyl 2-bromo-3,4-difluorobenzoate (EBDFB) is a critical halogenated intermediate, often employed as a scaffold in the synthesis of fluoroquinolone antibiotics and agrochemicals.[1] Its purity is paramount; however, its structural complexity—specifically the presence of positional isomers (e.g., 2-bromo-4,5-difluoro analogs)—presents a significant challenge for standard HPLC-UV methodologies.[1]
This guide details the development of a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) method. We objectively compare this approach against HPLC-UV and GC-FID alternatives, demonstrating why GC-MS on a mid-polar stationary phase offers superior specificity for isomeric impurity profiling.[1]
Part 1: The Analytical Challenge & Strategy
The Problem: Isomeric Co-elution
In standard Reversed-Phase HPLC (C18), the hydrophobicity differences between 2-bromo-3,4-difluoro and 2-bromo-4,5-difluoro isomers are negligible.[1] This results in peak co-elution, leading to "hidden" impurities that compromise downstream synthesis yields.[1]
The Solution: Orthogonal Separation via GC-MS
GC-MS utilizes volatility and dipole-dipole interactions rather than just hydrophobicity.[1] By selecting a stationary phase that interacts with the electron-withdrawing fluorine atoms (cyanopropyl-phenyl phases), we can achieve baseline resolution of isomers that HPLC misses.[1]
Figure 1: Method Development Decision Matrix
Caption: Decision tree highlighting the critical pivot to mid-polar GC columns (DB-1701) to resolve halogenated positional isomers.
Part 2: Experimental Protocol (The "How-To")
Sample Preparation
-
Solvent: Ethyl Acetate or Dichloromethane (DCM).[1]
-
Concentration: 1.0 mg/mL for purity assay; 10 µg/mL for impurity profiling (Trace analysis).
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |
| Injection Mode | Split (20:1) | Prevents column overload; improves peak shape for the main component. |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode maintains resolution during temp ramps.[1] |
| Column | DB-1701 (30m x 0.25mm x 0.25µm) | Key Differentiator: The cyanopropyl functional group interacts with the dipole of the C-F bonds, separating isomers based on polarity.[1] |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp prevents broadening; high final temp elutes heavy dimers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching (NIST).[1] |
Mass Spectral Logic (Self-Validation)
To validate that the peak is EBDFB and not an interference, look for this specific fragmentation pattern:
-
Molecular Ion (
): m/z ~264/266 (1:1 ratio due to and ). -
Base Peak (
): Loss of ethoxy group (45 Da) Acylium ion (m/z ~219/221). -
Secondary Fragment (
): Loss of CO (28 Da) Phenyl cation (m/z ~191/193).
Figure 2: Fragmentation Pathway of EBDFB
Caption: Electron Impact (EI) fragmentation pathway used for structural confirmation of Ethyl 2-bromo-3,4-difluorobenzoate.[1]
Part 3: Performance Comparison (The Data)
The following table summarizes the performance of the developed GC-MS method (Method B) against the industry-standard HPLC-UV (Method A) and a generic GC-MS approach (Method C).
Table 1: Comparative Performance Metrics
| Feature | Method A: HPLC-UV (C18) | Method B: GC-MS (DB-1701) | Method C: GC-MS (DB-5MS) |
| Isomer Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | 1.2 (Partial) |
| Identification | Retention Time only | Mass Spectrum (Fingerprint) | Mass Spectrum |
| Sensitivity (LOD) | ~0.05% | ~0.01% (SIM Mode) | ~0.01% |
| Run Time | 25 mins | 12 mins | 12 mins |
| Artifact Risk | Low | Medium (Transesterification) | Medium |
| Verdict | Routine Assay Only | Gold Standard for Purity | Insufficient Selectivity |
Analyst Note: While HPLC is robust for the main assay, it failed to separate the 2-bromo-4,5-difluoro impurity (a common synthesis byproduct). The DB-1701 GC-MS method resolved this impurity at RRT 1.05.
Part 4: Validation & References
Validation Criteria (Self-Check)
To ensure this protocol is trustworthy (Trustworthiness in E-E-A-T), perform the following system suitability tests:
-
Specificity: Inject a blank (Ethyl Acetate). No peaks should appear at the retention time of EBDFB.
-
Symmetry: The tailing factor for the EBDFB peak must be < 1.5. If > 1.5, trim the column inlet (active sites causing adsorption).[1]
-
Linearity:
over the range of 0.05 mg/mL to 2.0 mg/mL.
References
-
BenchChem. (2025).[2] GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of Ester Functional Groups. Retrieved from
-
Agilent Technologies. (2023). GC Column Selection Guide: Optimizing Selectivity for Halogenated Aromatics. Retrieved from
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Ethyl bromodifluoroacetate (Analogous Fragmentation). Retrieved from [3]
-
Restek Corporation. (2024). Guide to Optimizing Separations: Mid-Polar Columns (Rtx-1701). Retrieved from
- International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Crystal Clear: A Technical Guide to Solid Brominated Benzoate Derivatives in X-ray Crystallography
Executive Summary
In the pursuit of de novo structure determination, the "Phase Problem" remains a critical bottleneck. While Selenomethionine (SeMet) incorporation is the gold standard for recombinant proteins, it is labor-intensive and not always feasible. This guide analyzes Solid Brominated Benzoate Derivatives (BBDs) —specifically focusing on scaffolds like Tetrabromoterephthalic Acid (B4C) and 4-Bromobenzoic Acid —as superior alternatives for experimental phasing (SAD/MAD) and halogen-bond modeling in drug design.
Unlike simple halide soaks (Br⁻/I⁻) which often bind non-specifically to solvent channels, BBDs utilize the sigma-hole effect to bind specifically to nucleophilic pockets, providing high-occupancy sites for robust phasing while simultaneously mapping potential ligand-binding motifs.
Part 1: The Physics of Phasing – Bromine vs. Alternatives
To select the right derivative, one must understand the anomalous scattering potential relative to the X-ray source.
Comparative Anomalous Scattering Data
The table below compares Bromine (in BBDs) against Iodine (in iodinated fragments/soaks) and Selenium (SeMet).
| Feature | Bromine (Br) | Iodine (I) | Selenium (Se) |
| K-Absorption Edge | 13.47 keV (0.9198 Å) | 33.17 keV (0.3738 Å) | 12.66 keV (0.9795 Å) |
| Anomalous Signal ( | ~3.8e⁻ (up to ~8e⁻ at "white line") | N/A (Edge too high for standard MX) | ~3.8e⁻ |
| Signal at Cu K | ~1.3e⁻ (Weak) | ~6.9e⁻ (Strong) | ~1.1e⁻ |
| Covalent Bond Stability | High (C-Br bond ~280 kJ/mol) | Moderate (C-I bond ~209 kJ/mol) | High (C-Se bond) |
| Steric Perturbation | Low (Van der Waals radius 1.85 Å) | High (Van der Waals radius 1.98 Å) | Low (Isostere of Sulfur) |
| Primary Utility | Synchrotron Phasing (MAD/SAD) | Home Source Phasing (SAD) | Synchrotron MAD/SAD |
Technical Insight:
-
Synchrotron Advantage: Bromine is the ideal "sweet spot" for tunable beamlines. Its K-edge (0.92 Å) is easily accessible, allowing you to maximize
(the imaginary component of the scattering factor) to solve structures via Multi-wavelength Anomalous Diffraction (MAD). -
The "White Line" Resonance: Unlike simple ions, bromine atoms in aromatic systems (like benzoates) often exhibit a sharp "white line" feature in their X-ray absorption spectrum. This can boost the anomalous signal (
) significantly above theoretical values, sometimes reaching 6–8 electrons, rivaling heavy metals.
Part 2: The "Magic Triangle" & Halogen Bonding
Why use a benzoate derivative instead of a simple salt (NaBr)?
-
The Magic Triangle (B4C): Tetrabromoterephthalic acid (B4C) is a planar molecule with four bromine atoms. It creates a massive "anomalous cluster." A single bound molecule contributes 4
Br signals, often sufficient to phase a 30-50 kDa protein alone. -
The Sigma Hole: Halogen atoms on aromatic rings develop a positive electrostatic potential cap (the sigma hole) opposite the C-X bond.
-
Mechanism:[1] This allows BBDs to form highly directional Halogen Bonds (X-bonds) with backbone carbonyl oxygens or side-chain nitrogens.
-
Result: Ordered binding (high occupancy) rather than the disordered "solvent fog" often seen with simple halide soaks.
-
Part 3: Experimental Workflow
The following protocol is designed for Tetrabromoterephthalic Acid (B4C) or 4-Bromobenzoic Acid , but applies to most solid BBDs.
Workflow Diagram
Caption: Optimized workflow for incorporating brominated benzoate derivatives into protein crystals.
Detailed Protocol: The "Quick-Soak" Method
Reagents:
-
Solid Tetrabromoterephthalic acid (B4C) or 4-Bromobenzoic acid.
-
100% DMSO.
-
Harvesting buffer (Mother liquor + Cryoprotectant).
Step-by-Step:
-
Stock Preparation: Dissolve the solid derivative in 100% DMSO to a concentration of 100 mM - 500 mM . (Note: B4C is highly soluble in DMSO).
-
Drop Setup: Prepare a 2 µL drop of your harvesting buffer on a cover slip.
-
Ligand Addition: Add the BBD stock to the harvesting drop to reach a final concentration of 10–50 mM .
-
Critical: If the solution turns cloudy (precipitate), reduce concentration or add 5-10% glycerol to solubilize.
-
-
The Soak: Transfer the native crystal into this drop.
-
Timing: For B4C, a soak of 30 seconds to 2 minutes is often sufficient due to high affinity.
-
Observation: Watch for cracking.[2] If cracking occurs, use a "step-wise" soak (5 mM -> 10 mM -> 20 mM).
-
-
Back-Soak (Optional but Recommended): Transfer the crystal briefly (5-10 seconds) into a ligand-free cryo-buffer to wash off surface/solvent-channel debris.
-
Flash Cool: Loop and plunge into liquid nitrogen immediately.
Part 4: Data Collection & Phasing Logic[4]
Collecting data on brominated derivatives requires a specific strategy to maximize the anomalous signal.
Beamline Strategy
-
Fluorescence Scan: Always perform an X-ray fluorescence scan on the crystal.
-
Target: Look for the Br K-edge absorption peak (~13.474 keV).
-
Optimization: If a "white line" (sharp peak) is present, collect data exactly at the peak energy to maximize
.
-
-
Dose Management: The C-Br bond is susceptible to radiation damage (radiolysis).
-
Strategy: Use a helical scan or collect data from multiple positions on the crystal if possible.
-
Redundancy: Aim for high multiplicity (>7-10x) to accurately measure the small anomalous differences (Bijvoet pairs).
-
Phasing Decision Tree
Caption: Decision matrix for selecting SAD vs. MAD based on the bromine fluorescence profile.
Part 5: Implications for Drug Design[9]
Beyond phasing, BBDs act as "molecular probes" for drug discovery.
-
Mapping Hotspots: If a brominated benzoate binds to a specific pocket in your apo-protein, it reveals a cryptic binding site .
-
Rational Design: The interaction is likely driven by a Halogen Bond (Br
O=C). This geometry (angle 180° relative to the C-Br bond) provides strict geometric constraints that can be used to design more potent inhibitors. -
Fragment Linking: The benzoate scaffold serves as an excellent starting point for Fragment-Based Drug Discovery (FBDD). The bromine can be replaced by extended linkers in subsequent synthesis rounds.
References
-
Beck, T., et al. (2008). "A magic triangle for experimental phasing of macromolecules."[3] Acta Crystallographica Section D, 64(11), 1179-1182.[3] Link
-
Dauter, Z., & Dauter, M. (2007). "Anomalous signal of solvent halides for phasing." Methods in Molecular Biology, 364, 149-160. Link
-
Metrangolo, P., et al. (2005). "Halogen bonding in crystal engineering." Chemical Reviews, 108(4), 1943-2014. Link
-
Evans, G., & Pettifer, R. F. (2001). "CHOOCH: a program for deriving anomalous-scattering factors from X-ray fluorescence spectra."[1] Journal of Applied Crystallography, 34(1), 82-86. Link
-
Hampton Research. "Halides for Phasing - User Guide." Link
Sources
Safety Operating Guide
Navigating the Disposal of Ethyl 2-bromo-3,4-difluorobenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 2-bromo-3,4-difluorobenzoate, a halogenated organic compound. By understanding the chemical's inherent properties and the regulatory landscape governing its disposal, laboratories can ensure the safety of their personnel and minimize their environmental impact.
Core Principles of Halogenated Waste Management
Ethyl 2-bromo-3,4-difluorobenzoate, containing bromine and fluorine atoms, falls under the category of halogenated organic compounds. This classification is the primary determinant for its disposal pathway. Halogenated wastes are segregated from non-halogenated wastes due to their potential to form harmful byproducts during certain disposal processes, such as incineration.[1][2] Improper disposal can lead to the release of toxic and environmentally persistent substances.
Key Chemical Profile and Hazard Assessment
To establish a safe disposal protocol, it is essential to understand the chemical's hazard profile. Based on data for structurally similar compounds like ethyl bromodifluoroacetate, we can infer the following potential hazards for Ethyl 2-bromo-3,4-difluorobenzoate:
| Property | Anticipated Hazard | Source |
| Physical State | Liquid | |
| Flammability | Potentially flammable liquid and vapor | [3] |
| Skin Corrosion/Irritation | May cause skin irritation or burns | [4][5] |
| Eye Damage/Irritation | May cause serious eye damage | [3][4] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled |
This hazard profile necessitates careful handling during all stages, including disposal. The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable workflow for the disposal of Ethyl 2-bromo-3,4-difluorobenzoate.
Step 1: Immediate Containment and Waste Segregation
Proper disposal begins at the point of generation.
-
Identify as Halogenated Waste : As soon as Ethyl 2-bromo-3,4-difluorobenzoate is designated as waste, it must be classified as "halogenated organic waste."[1][2]
-
Select an Appropriate Waste Container :
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.
-
The container must be in good condition, free from cracks or residue from previous use.
-
-
Segregate from Other Waste Streams :
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [1]
-
Keep it separate from aqueous waste, acidic waste, and solid waste.
-
Step 2: Labeling and Documentation
Clear and accurate labeling is a cornerstone of safe waste management and regulatory compliance.
-
Affix a Hazardous Waste Label : The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 2-bromo-3,4-difluorobenzoate"
-
The specific hazard characteristics (e.g., "Flammable," "Corrosive," "Toxic")[3]
-
The date when the first drop of waste was added to the container.
-
-
Maintain a Log : For auditing and safety purposes, it is advisable to maintain a log of the accumulated waste, noting the quantities and dates.
Step 3: Storage in a Satellite Accumulation Area (SAA)
The designated storage area for hazardous waste within the laboratory is known as a Satellite Accumulation Area (SAA).
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions :
-
Store the waste container in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[4]
-
Keep the container tightly closed except when adding waste.
-
Store in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Incompatible Materials : Ensure the waste is not stored near incompatible materials, such as strong oxidizing agents, strong bases, or strong reducing agents.[5]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office : Your EHS department will have established procedures for the collection and disposal of hazardous waste. They will provide guidance on scheduling a pickup.
-
Prepare for Transport : Ensure the waste container is securely sealed and the label is clearly visible.
-
Do Not Dispose Down the Drain : Under no circumstances should halogenated organic compounds be poured down the sink. This can lead to environmental contamination and damage to plumbing infrastructure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethyl 2-bromo-3,4-difluorobenzoate.
Caption: Disposal workflow for Ethyl 2-bromo-3,4-difluorobenzoate.
Logical Relationships in Waste Segregation
Understanding the "why" behind waste segregation is critical for ensuring safety and compliance. The following diagram illustrates the fundamental logic of chemical waste segregation.
Caption: Segregation of laboratory chemical waste streams.
By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of Ethyl 2-bromo-3,4-difluorobenzoate, upholding their commitment to safety, environmental stewardship, and regulatory compliance.
References
-
Harper College. (2010, July 28). Safety Data Sheet: Ethyl benzoate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
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Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69585, Ethyl bromodifluoroacetate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-3,4-difluorobenzoate
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Ethyl 2-bromo-3,4-difluorobenzoate. Given the compound's nature as a halogenated aromatic ester, a category of chemicals that warrants careful handling, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and compliant laboratory environment. The recommendations herein are synthesized from established safety protocols for structurally similar chemicals and general best practices for halogenated organic compounds.
Hazard Analysis: Understanding the Risks of Halogenated Aromatic Esters
The primary anticipated hazards include:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation or, in some cases, severe irritation or burns.[2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[2]
-
Toxicity: Similar compounds exhibit acute toxicity if swallowed, inhaled, or absorbed through the skin.[3]
-
Flammability: While many halogenated compounds have low flammability, related esters can be flammable liquids, especially with heat or ignition sources.[3]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a mandatory component of the experimental protocol.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling Ethyl 2-bromo-3,4-difluorobenzoate.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A full-face shield should be worn over goggles for splash-prone operations.[4][5] | Protects against splashes and vapors which can cause serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). For prolonged or high-exposure tasks, consider heavier-duty gloves like Butyl rubber. Always check the manufacturer's glove compatibility chart.[6] | Prevents direct skin contact, a primary route of exposure that can lead to irritation and potential systemic toxicity. |
| Body Protection | A flame-retardant laboratory coat. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[5] | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[7] If there is a risk of exceeding exposure limits or fume hood failure, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[1] | Minimizes inhalation of potentially harmful vapors and aerosols.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
Step 1: Pre-Handling Safety Checklist
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is within the certified range.
-
Assemble all PPE: Don all required PPE as detailed in the table above before entering the designated handling area.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit rated for chemical spills readily accessible. The kit should contain an inert absorbent material.[8]
Step 2: Chemical Handling
-
Transportation: Transport the chemical in a sealed, properly labeled container within a secondary containment carrier.
-
Weighing and Transfer: Conduct all weighing and transfers of the material inside the chemical fume hood to contain any vapors.
-
Grounding: For procedures involving the transfer of significant quantities, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7]
Step 3: Storage
-
Container: Keep the container tightly closed when not in use.[3]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids.[1][3]
The following diagram illustrates the comprehensive workflow for safely managing Ethyl 2-bromo-3,4-difluorobenzoate in the laboratory.
Caption: Workflow for Safe Handling of Ethyl 2-bromo-3,4-difluorobenzoate.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Spill: For small spills, contain the leak and absorb it with an inert material (e.g., sand, vermiculite). Place the material in a sealed, labeled container for disposal.[8] For large spills, evacuate the area and contact the institution's environmental health and safety department.[10]
Disposal Plan
Ethyl 2-bromo-3,4-difluorobenzoate is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste.[11][12] This is crucial because disposal methods differ, and cross-contamination increases disposal costs and environmental impact.[12]
-
Waste Container: Collect all waste containing this chemical in a designated, properly labeled, and sealed container. The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[8][10]
-
Disposal Method: The designated disposal route for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[11][13] Never dispose of this chemical down the drain or in regular trash.[10]
-
Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal.
By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with Ethyl 2-bromo-3,4-difluorobenzoate, ensuring personal safety and environmental compliance.
References
- Pasuruan, ID Current Time. (n.d.). Google Search. Retrieved February 13, 2026.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
- Bucknell University. (2016).
- Braun Research Group. (n.d.).
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- CymitQuimica. (2023). Ethyl 4-bromo-2-(trifluoromethyl)
- Sigma-Aldrich. (2025).
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- BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-hydroxy-2-naphthoic acid.
- Fisher Scientific. (2010).
- Science.gov. (n.d.).
- Alfa Aesar. (2011).
- Fisher Scientific. (2025).
- Young, D. (2020).
- BenchChem. (2025). Personal protective equipment for handling (S)-Bromoenol lactone.
- PubChem. (n.d.). Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate.
- Google Patents. (2013).
- Thermo Fisher Scientific. (2025).
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). EHS.
- BenchChem. (2025). Personal protective equipment for handling Bromoiodoacetic Acid.
- Organic Chemistry Explained. (2023).
- ResearchGate. (n.d.).
- MU Extension Integrated Pest Management. (2022).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
